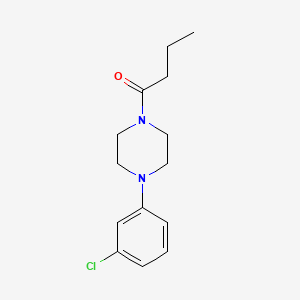
Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is a chemical compound that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine and butyric anhydride.
Formation of Intermediate: The 3-chlorophenylamine reacts with butyric anhydride to form an intermediate compound.
Cyclization: This intermediate undergoes cyclization with piperazine to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.
Medicine
Medically, Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is investigated for its potential therapeutic properties. It may exhibit activity against certain pathogens or be used as a precursor for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-(1-oxobutyl)
- Piperazine, 1-(3-bromophenyl)-4-(1-oxobutyl)
- Piperazine, 1-(3-chlorophenyl)-4-(1-oxopropyl)
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is unique due to the specific positioning of the chlorophenyl and oxobutyl groups. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
141511-19-5 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H19ClN2O/c1-2-4-14(18)17-9-7-16(8-10-17)13-6-3-5-12(15)11-13/h3,5-6,11H,2,4,7-10H2,1H3 |
InChI Key |
RCLBORULQAJQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















